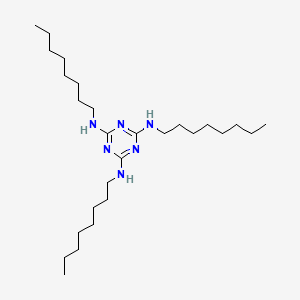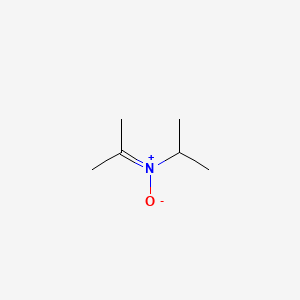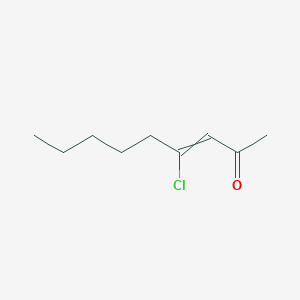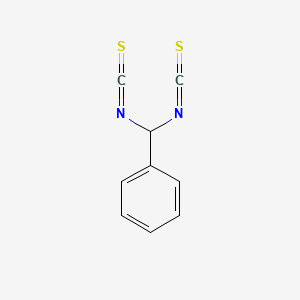
(Diisothiocyanatomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diisothiocyanatomethyl)benzene, also known as benzyl isothiocyanate, is an organic compound with the molecular formula C8H7NS. It is a derivative of benzene, where two isothiocyanate groups are attached to a methyl group. This compound is known for its distinctive mustard-like odor and is used in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
(Diisothiocyanatomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetone. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the isothiocyanate group .
Another method involves the reaction of benzylamine with carbon disulfide and a base such as triethylamine, followed by oxidation with hydrogen peroxide. This method is advantageous as it avoids the use of toxic reagents and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely .
化学反応の分析
Types of Reactions
(Diisothiocyanatomethyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield benzylamine, which is a valuable intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like sodium hydroxide are commonly employed.
Major Products Formed
Oxidation: Benzyl isocyanate
Reduction: Benzylamine
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
科学的研究の応用
(Diisothiocyanatomethyl)benzene has a wide range of applications in scientific research:
作用機序
The mechanism of action of (Diisothiocyanatomethyl)benzene involves its ability to react with nucleophiles, forming covalent bonds with amino acids in proteins. This reactivity is attributed to the electrophilic nature of the isothiocyanate group, which can form thiourea linkages with nucleophilic sites on proteins and enzymes . This interaction can inhibit the activity of certain enzymes, making it useful in medicinal chemistry .
類似化合物との比較
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the methyl group.
Benzyl isocyanate: Similar but contains an isocyanate group instead of isothiocyanate.
Toluene: Similar aromatic structure but lacks the isothiocyanate groups
Uniqueness
(Diisothiocyanatomethyl)benzene is unique due to the presence of two isothiocyanate groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. Its ability to form stable thiourea linkages with proteins also distinguishes it from other similar compounds .
特性
CAS番号 |
92079-72-6 |
|---|---|
分子式 |
C9H6N2S2 |
分子量 |
206.3 g/mol |
IUPAC名 |
diisothiocyanatomethylbenzene |
InChI |
InChI=1S/C9H6N2S2/c12-6-10-9(11-7-13)8-4-2-1-3-5-8/h1-5,9H |
InChIキー |
UXPZATVRMNDQRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(N=C=S)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
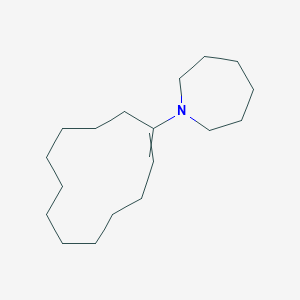
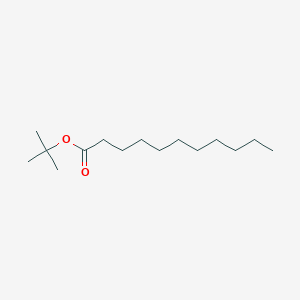
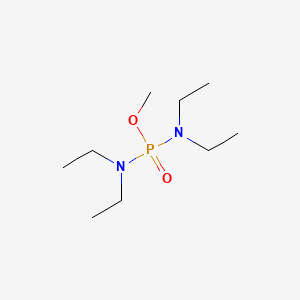
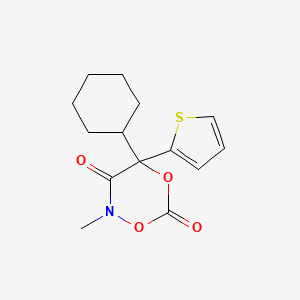
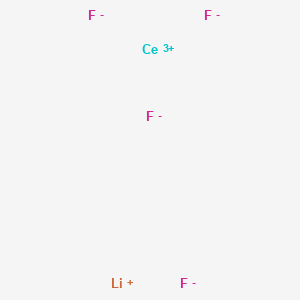
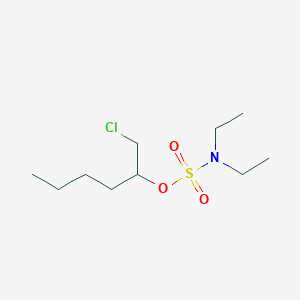
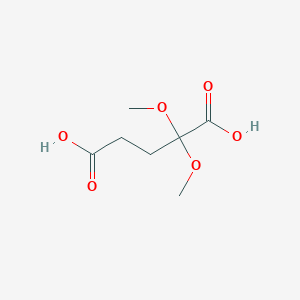

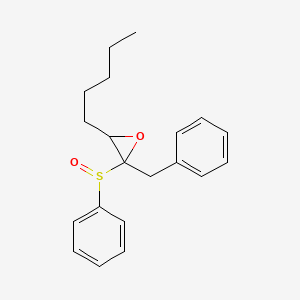
![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
